PhiKan 083

Description

Structure

3D Structure

Properties

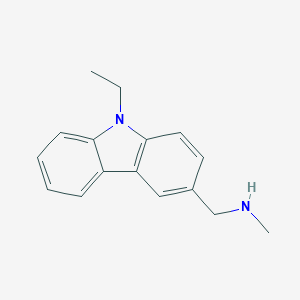

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPNOEAFWYTTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880813-36-5 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of PhiKan 083: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PhiKan 083 is a small molecule carbazole derivative identified as a promising agent in cancer research. Its primary mechanism of action lies in its ability to rescue the function of the tumor suppressor protein p53, which is frequently mutated in human cancers. Specifically, this compound acts as a molecular chaperone, binding to and stabilizing the Y220C mutant of p53. This stabilization restores the wild-type conformation of the p53 protein, thereby reactivating its tumor-suppressive functions, including the induction of apoptosis. This guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.

Introduction to p53 and the Y220C Mutation

The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1][2] Mutations in the TP53 gene are the most common genetic alterations in human cancers, leading to the expression of a dysfunctional p53 protein.[2][3] The Y220C mutation is one of the most common p53 mutations, causing a significant destabilization of the protein's structure.[1][4] This destabilization leads to protein misfolding and aggregation, abrogating its tumor-suppressive functions.[1]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting the destabilized p53 Y220C mutant. The core of its mechanism is the stabilization of this mutant protein, effectively restoring its wild-type function.[5]

Binding and Stabilization of p53 Y220C

This compound, a carbazole derivative, was identified through in silico screening as a molecule that can bind to a surface cavity created by the Y220C mutation in the p53 protein.[1][3][6][7] This binding is a crucial first step in its mechanism. The binding of this compound to this pocket stabilizes the mutant p53 protein, slowing its rate of thermal denaturation.[1][4][8] This stabilization helps the protein refold into a conformation that resembles the wild-type p53, thereby rescuing its normal functions.[5]

Reactivation of p53's Tumor Suppressor Function

By restoring the wild-type conformation, this compound reactivates the transcriptional activity of the p53 protein.[9] This leads to the upregulation of p53 target genes that are involved in critical anti-cancer processes. The primary outcome of this reactivation is the induction of apoptosis, or programmed cell death, in cancer cells harboring the p53 Y220C mutation.[2][3][7]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 167 µM | In vitro | [1][3][6][8] |

| 150 µM | Ln229 cells | [6][8] | |

| 125 ± 10 µM | Isothermal titration with T-p53C-Y220C | [4] | |

| Cell Viability Reduction | ~70 ± 5% | Engineered variants of Ln229 cells | [6][8] |

| Effective Concentration for Cell Viability Assay | 125 µM (48 hours) | Engineered variants of Ln229 cells | [3][6][8] |

| Pro-apoptotic Activity (in combination) | 100 µM (with 1 µM Doxorubicin or NSC 123127) | Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W) | [2][3][6][8] |

Signaling Pathway

The mechanism of this compound directly impacts the p53 signaling pathway. The following diagram illustrates the simplified pathway.

Caption: Signaling pathway of this compound action on mutant p53.

Experimental Protocols

While detailed, step-by-step experimental protocols are not extensively available in the public domain, the following outlines the general methodologies inferred from the literature.

Solubility and Stock Solution Preparation

To ensure the reliability of experimental results, proper preparation of this compound solutions is critical.

-

In Vitro Experiments: A stock solution is typically prepared in DMSO. For working solutions, the DMSO stock is diluted in an appropriate buffer.

-

In Vivo Experiments: Due to its limited aqueous solubility, this compound is often formulated for in vivo studies. Common solvent systems include:

-

10% DMSO, 90% Corn Oil

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

10% DMSO, 90% (20% SBE-β-CD in Saline)

-

It is recommended to prepare working solutions for in vivo experiments freshly on the day of use. Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[6]

Isothermal Titration Calorimetry (ITC)

ITC is likely used to determine the binding affinity (Kd) and stoichiometry of this compound to the p53 Y220C protein.

Caption: General workflow for Isothermal Titration Calorimetry.

Cell Viability and Apoptosis Assays

To assess the biological activity of this compound, cell-based assays are crucial.

-

Cell Lines: Engineered glioblastoma cell lines (e.g., Ln229) expressing wild-type p53 or various p53 mutants (Y220C, G245S, R282W) are commonly used.[3][8]

-

Treatment: Cells are treated with varying concentrations of this compound, alone or in combination with other chemotherapeutic agents like doxorubicin or NSC 123127, for a specified duration (e.g., 48 hours).[3][6][8]

-

Assessment of Viability: Cell viability can be measured using standard assays such as MTT or CellTiter-Glo.

-

Assessment of Apoptosis: Apoptosis can be quantified by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

Caption: General workflow for cell-based assays.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers harboring the p53 Y220C mutation. Its mechanism of action, centered on the stabilization and functional restoration of mutant p53, offers a targeted approach to cancer therapy. While in vitro studies have demonstrated its efficacy, further in vivo and clinical studies are necessary to fully elucidate its therapeutic potential.[4][5] The development of analogs with improved binding affinity and pharmacokinetic properties is also an active area of research.[1][10]

References

- 1. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. The Consequence of Oncomorphic TP53 Mutations in Ovarian Cancer [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting mutant p53: a key player in breast cancer pathogenesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

PhiKan 083 as a p53-Y220C Stabilizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PhiKan 083, a small molecule compound identified as a stabilizer of the p53-Y220C mutant protein. The Y220C mutation in the p53 tumor suppressor is a frequent event in human cancers, leading to protein destabilization, misfolding, and loss of tumor-suppressive function. This compound represents a promising therapeutic strategy by binding to a mutation-induced surface cavity, thereby restoring the wild-type conformation and function of the p53 protein. This document details the quantitative data associated with this compound's activity, the experimental protocols for its evaluation, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with and effect on the p53-Y220C mutant.

Table 1: Binding Affinity of this compound to p53-Y220C

| Measurement Technique | Dissociation Constant (Kd) | Reference |

| Isothermal Titration Calorimetry (ITC) | 125 ± 10 µM | [1] |

| Nuclear Magnetic Resonance (NMR) | 167 ± 12 µM | [1] |

| Analytical Ultracentrifugation | 170 µM | [1] |

| In-cell (Ln229 cells) | ~150 µM | [2][3] |

Table 2: Thermal Stabilization of p53-Y220C by this compound

| Parameter | Value | Conditions | Reference |

| Increase in Melting Temperature (ΔTm) | ~2 °C | 2.5 mM this compound | [1] |

| Increase in Half-life (at 37°C) | From 3.8 min to 15.7 min | Saturating concentrations of this compound | [1] |

Table 3: Cellular Activity of this compound

| Assay Type | Cell Line(s) | Concentration | Effect | Reference |

| Cell Viability | Ln229 and its p53-variant engineered lines | 125 µM | ~70 ± 5% reduction in cell viability after 48 hours | [2] |

| Pro-apoptotic Activity | Ln229 and its p53-variant engineered lines | 100 µM | Enhanced pro-apoptotic activity in combination with NSC 123127 (1 µM) | [3] |

| Pro-apoptotic Activity | Ln229 and its p53-variant engineered lines | 100 µM | Enhanced pro-apoptotic activity in combination with doxorubicin (1 µM) | [4] |

Signaling Pathways and Mechanisms

The stabilization of the p53-Y220C mutant by this compound restores its ability to function as a transcription factor, leading to the activation of downstream signaling pathways that control cell cycle arrest and apoptosis.

References

Unveiling PhiKan 083: A Technical Guide to a Novel p53-Y220C Mutant Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, with its mutation being a hallmark of numerous human cancers. The Y220C mutation in p53 creates a surface cavity that destabilizes the protein, abrogating its tumor-suppressive functions. PhiKan 083, a carbazole derivative, has emerged as a promising small molecule capable of binding to this mutation-induced cavity, thereby stabilizing the p53-Y220C mutant and restoring its function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathway and experimental workflows are presented to facilitate further research and development of this potential anti-cancer therapeutic.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is a small molecule designed to specifically target the p53-Y220C mutant.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈N₂ | [2] |

| Molecular Weight | 238.33 g/mol | [2] |

| CAS Number | 880813-36-5 | [2] |

| Appearance | Solid | [2] |

| Color | Colorless to light yellow | [2] |

| SMILES | CNCC1=CC2=C(C=C1)N(CC)C3=C2C=CC=C3 | [2] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action: Stabilizing the Guardian of the Genome

The p53 protein is a crucial transcription factor that regulates the cell cycle and apoptosis in response to cellular stress, earning it the title "guardian of the genome". The Y220C mutation leads to a conformational instability in the p53 protein, causing it to misfold and lose its DNA-binding and transcriptional activity.

This compound acts as a chemical chaperone, binding non-covalently to the surface cavity created by the Y220C mutation.[2][4] This binding event stabilizes the folded conformation of the mutant p53 protein, slowing its thermal denaturation and aggregation.[1] By restoring the wild-type-like conformation, this compound facilitates the recovery of p53's ability to bind to its target DNA sequences and transactivate downstream genes involved in apoptosis and cell cycle arrest, ultimately leading to the suppression of tumor cell growth.

Figure 1: Simplified signaling pathway of p53-Y220C and the intervention of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in preclinical studies. It effectively reduces the viability of cancer cell lines harboring the p53-Y220C mutation and enhances the pro-apoptotic activity of conventional chemotherapeutic agents.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | p53-Y220C (in vitro) | 167 µM | [2] |

| Binding Affinity (Kd) | p53-Y220C (in Ln229 cells) | 150 µM | [2] |

| Cell Viability Reduction | Engineered Ln229 variants (125 µM, 48h) | ~70 ± 5% | [2] |

| Enhanced Pro-apoptotic Activity | In combination with NSC 123127 (1 µM) in Ln229 variants | Observed | [2] |

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Ln229 cells engineered to express p53-Y220C)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the p53-Y220C protein.

Materials:

-

Purified recombinant p53-Y220C protein

-

This compound

-

ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of the p53-Y220C protein in the ITC buffer at a known concentration (typically in the low micromolar range).

-

Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times higher than the protein concentration.

-

Degas both solutions to prevent air bubbles.

-

Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the this compound solution into the protein solution, measuring the heat change after each injection.

-

Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters of the interaction.

Figure 2: General experimental workflow for Isothermal Titration Calorimetry (ITC).

p53 Thermal Stabilization Assay

This assay measures the ability of this compound to increase the thermal stability of the p53-Y220C mutant protein.

Materials:

-

Purified recombinant p53-Y220C protein

-

This compound

-

SYPRO Orange dye

-

Real-time PCR instrument with a thermal ramping capability

Procedure:

-

Prepare a reaction mixture containing the p53-Y220C protein, SYPRO Orange dye, and either this compound or a vehicle control in a suitable buffer.

-

Place the mixture in the wells of a real-time PCR plate.

-

Use the real-time PCR instrument to gradually increase the temperature of the sample (e.g., from 25°C to 95°C).

-

Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

An increase in the Tm in the presence of this compound indicates stabilization of the protein.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of targeted therapies for cancers harboring the p53-Y220C mutation. Its ability to specifically bind to and stabilize the mutant p53 protein, thereby restoring its tumor-suppressive function, offers a novel therapeutic strategy. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the efficacy, pharmacokinetics, and safety of this compound and its analogs. Future research should focus on optimizing the potency and drug-like properties of this compound class to advance it towards clinical development.

References

PhiKan 083: A Technical Guide to the Discovery and Development of a p53-Y220C Mutant Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell growth and a key player in preventing cancer. Mutations in the TP53 gene are found in over half of all human cancers, with the Y220C mutation being one of the most common. This mutation creates a surface crevice in the p53 protein, leading to its structural destabilization and loss of function. PhiKan 083, a novel carbazole derivative, has been identified as a promising small molecule that specifically binds to this mutation-induced cavity, restoring the wild-type stability and function of the p53-Y220C mutant. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.

Discovery of this compound

This compound was discovered through a sophisticated in silico screening approach targeting the unique surface cavity created by the Y220C mutation in the p53 protein.[1] This virtual screening process involved the filtering of a large chemical library against the crystal structure of the p53-Y220C mutant. The primary goal was to identify compounds with a high predicted binding affinity and specificity for the mutation-induced crevice. Subsequent biophysical screening of the top virtual hits led to the identification of the carbazole scaffold as a promising starting point, with this compound emerging as a lead compound with validated binding and stabilizing activity.

Mechanism of Action

The Y220C mutation in the p53 DNA-binding domain results in the substitution of a tyrosine residue with a smaller cysteine, creating a surface pocket that disrupts the local protein structure and reduces its thermal stability.[2][3] This destabilization leads to the misfolding and aggregation of the p53 protein, abrogating its tumor-suppressive functions.

This compound acts as a "molecular chaperone" by binding non-covalently within this mutation-induced cavity.[3][4] This binding event provides crucial stabilizing interactions, including electrostatic and hydrogen bonds with neighboring amino acid residues. By occupying the crevice, this compound effectively props up the local protein structure, preventing the misfolding and denaturation characteristic of the Y220C mutant. This restoration of the wild-type conformation is the key to reactivating its tumor-suppressive functions.

Biophysical and Biochemical Characterization

The interaction between this compound and the p53-Y220C mutant has been quantitatively characterized using various biophysical techniques.

Binding Affinity

The binding affinity of this compound to the p53-Y220C core domain has been determined by multiple independent methods, confirming a direct and specific interaction.

| Parameter | Method | Value (μM) |

| Kd | Isothermal Titration Calorimetry | 125 ± 10 |

| Kd | NMR Spectroscopy | 167 ± 12 |

| Kd | Analytical Ultracentrifugation | 170 |

Thermal Stabilization

This compound has been shown to significantly increase the thermal stability of the p53-Y220C mutant, as measured by the change in melting temperature (ΔTm) in thermal shift assays.

| Compound | ΔTm (°C) at 250 μM |

| This compound | +1.11 ± 0.06 |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol outlines a general procedure for measuring the binding affinity of this compound to the p53-Y220C core domain.

Materials:

-

Purified p53-Y220C core domain protein

-

This compound

-

ITC instrument

-

Dialysis buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl, 0.5 mM TCEP)

-

DMSO (for dissolving this compound)

Procedure:

-

Sample Preparation:

-

Dialyze the purified p53-Y220C protein against the ITC buffer extensively.

-

Prepare a stock solution of this compound in DMSO and then dilute it in the final dialysis buffer to the desired concentration. The final DMSO concentration should be matched in both the protein and ligand solutions and kept low (e.g., <5%).

-

Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the p53-Y220C protein solution into the sample cell (e.g., at a concentration of 10-20 µM).

-

Load the this compound solution into the injection syringe (e.g., at a concentration of 100-200 µM).

-

Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes a general method for assessing the stabilization of p53-Y220C by this compound.

Materials:

-

Purified p53-Y220C core domain protein

-

This compound

-

SYPRO Orange dye

-

Real-time PCR instrument with a thermal melting program

-

Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the p53-Y220C protein and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add this compound at various concentrations to the respective wells. Include a DMSO control.

-

-

Thermal Denaturation:

-

Seal the plate and place it in the real-time PCR instrument.

-

Run a thermal melting program, gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each condition.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the this compound-treated samples.

-

Cellular Activity

The biological activity of this compound has been assessed in cancer cell lines harboring the p53-Y220C mutation.

| Cell Line | Assay | Concentration (µM) | Result |

| Ln229 | Cell Viability | 125 | ~70 ± 5% reduction in cell viability[5] |

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of Ln229 glioblastoma cells.

Materials:

-

Ln229 human glioblastoma cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed Ln229 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the cell plate with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 48 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Synthesis

This compound is a carbazole derivative with the chemical name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, its synthesis would likely involve standard organic chemistry methodologies for the functionalization of a carbazole scaffold.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted cancer therapy, demonstrating the feasibility of reactivating a mutant tumor suppressor protein with a small molecule. Its ability to specifically bind to the p53-Y220C mutant and restore its wild-type stability provides a strong rationale for further development.

Future efforts should focus on medicinal chemistry optimization of the carbazole scaffold to improve binding affinity, cellular potency, and pharmacokinetic properties. To date, no in vivo efficacy or pharmacokinetic data for this compound has been published, highlighting a critical next step in its preclinical development. The promising mechanism of action of this compound paves the way for the development of a new class of drugs for a significant population of cancer patients with the p53-Y220C mutation.

References

- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. Node, Edge and Graph Attributes [emden.github.io]

- 3. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

- 4. youtube.com [youtube.com]

- 5. portlandpress.com [portlandpress.com]

In Silico Screening for the Development of PhiKan 083: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico screening methodologies and computational approaches that have been instrumental in the discovery and development of PhiKan 083, a promising stabilizer of the p53-Y220C mutant, a critical target in cancer therapy. This document outlines the core principles, experimental protocols, and data analysis techniques employed in the rational design of molecules targeting this specific p53 mutation.

Introduction: The Challenge of the p53-Y220C Mutant and the Promise of this compound

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are found in over half of all human cancers, with the Y220C mutation being one of the most common. This mutation creates a surface crevice that destabilizes the protein, leading to its misfolding and aggregation, thereby abrogating its tumor-suppressive functions.

This compound is a carbazole derivative identified through in silico screening that binds to this mutation-induced cavity, stabilizing the p53-Y220C protein and restoring its wild-type function.[2] It has a binding affinity (Kd) of approximately 150-167 μM.[2] This guide details the computational workflow that facilitated the discovery of this compound and provides a framework for the development of analogous compounds.

The In Silico Screening Workflow for p53-Y220C Stabilizers

The discovery of this compound was a testament to the power of computational drug design. The overarching strategy involves a multi-step in silico screening cascade designed to identify and prioritize small molecules with a high probability of binding to and stabilizing the p53-Y220C mutant.

Experimental Protocols

Virtual Screening

Objective: To rapidly screen a large library of chemical compounds in silico to identify potential binders to the p53-Y220C cavity.

Methodology:

-

Target Preparation:

-

Obtain the crystal structure of the p53-Y220C mutant from the Protein Data Bank (PDB ID: 2VUK).

-

Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges using software such as AutoDockTools.

-

-

Compound Library Preparation:

-

Download a suitable compound library, such as a subset of the ZINC database.

-

Filter the library based on drug-like properties, most commonly using Lipinski's Rule of Five:

-

Molecular weight ≤ 500 Da

-

LogP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

-

-

Convert the compound library into a docking-compatible format (e.g., PDBQT for AutoDock Vina).

-

-

Molecular Docking:

-

Define the docking grid box to encompass the Y220C binding cavity on the p53 protein. The center of the grid should be the geometric center of the known binding site of this compound.

-

Utilize a molecular docking program such as AutoDock Vina to screen the prepared compound library against the prepared p53-Y220C target.

-

The docking algorithm will predict the binding pose and estimate the binding affinity (e.g., as a negative score in kcal/mol) for each compound.

-

-

Hit Selection and Filtering:

-

Rank the docked compounds based on their predicted binding affinities.

-

Visually inspect the binding poses of the top-ranking compounds to ensure they form meaningful interactions with key residues in the Y220C pocket.

-

Filter out compounds with poor predicted binding modes or those that do not fit well within the cavity.

-

Molecular Docking of Prioritized Hits

Objective: To perform a more detailed and accurate docking analysis of the top-ranked hits from the virtual screen.

Methodology:

-

Refined Docking Protocol:

-

For the prioritized hits, perform molecular docking with increased exhaustiveness parameters in AutoDock Vina to ensure a more thorough search of the conformational space.

-

Alternatively, use a different docking program, such as FlexX, for cross-validation of the binding poses and scores.

-

-

Interaction Analysis:

-

Analyze the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the p53-Y220C protein.

-

Key interacting residues in the Y220C pocket often include Leu145, Val147, Pro151, Pro152, Thr230, and the Cys220 residue itself.

-

In Silico ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising lead candidates to assess their drug-likeness and potential for in vivo success.

Methodology:

-

Utilize ADMET Prediction Software/Web Servers:

-

Employ computational tools such as SwissADME, admetSAR, or other predictive models.

-

-

Analyze Key ADMET Parameters:

-

Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Estimate blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

-

Excretion: Estimate renal clearance.

-

Toxicity: Predict potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxicities.

-

-

Filter Candidates:

-

Eliminate compounds with predicted poor ADMET profiles (e.g., low absorption, high toxicity) from further consideration.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its analogs, highlighting their binding affinities, cellular activities, and stabilizing effects on the p53-Y220C mutant.

| Compound | Binding Affinity (Kd, µM) | IC50 (µM) in NUGC-3 cells (p53-Y220C) | Thermal Stabilization (ΔTm, °C) | Reference |

| This compound | 150 - 167 | 14 | +1.11 | [2][3] |

| KG1 | - | - | +1.28 | [3][4] |

| KG5 | - | - | - | [3] |

| KG13 | - | - | +8.3 | [5] |

Note: Data for some analogs, particularly early-stage compounds, may not have publicly available IC50 or Kd values.

Signaling Pathway Visualization

The p53 signaling pathway is a critical regulator of cellular stress responses. The Y220C mutation disrupts this pathway by destabilizing the p53 protein. This compound acts to restore the proper folding and function of the mutant p53, thereby reactivating its downstream signaling.

Conclusion

The development of this compound exemplifies a successful application of in silico screening in modern drug discovery. By leveraging computational tools to identify and optimize small molecules that can rescue the function of a mutated tumor suppressor, researchers have opened new avenues for targeted cancer therapies. This guide provides a foundational understanding of the key computational methodologies involved, offering a roadmap for future research in this promising area. The continued refinement of these in silico techniques, coupled with experimental validation, holds the potential to accelerate the discovery of novel therapeutics for a wide range of challenging diseases.

References

The Stabilization of Mutant p53: A Technical Overview of PhiKan 083's Role in Thermal Denaturation

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cellular integrity, orchestrating responses to a variety of stressors to prevent oncogenic transformation. Mutations in the TP53 gene are prevalent in over half of all human cancers, frequently resulting in a conformationally unstable protein that is prone to denaturation and aggregation. The Y220C mutation is one of the most common cancer-associated p53 mutations, creating a unique surface crevice that destabilizes the protein's core domain. This technical guide delves into the thermal denaturation of the p53-Y220C mutant and its stabilization by the small molecule PhiKan 083, a carbazole derivative identified through in silico screening.

Mechanism of Action: Restoring Stability to a Key Mutant

This compound functions as a "corrector" drug, physically interacting with the mutant p53 protein to enhance its thermodynamic stability.[1][2] The Y220C mutation introduces a surface-exposed cavity that compromises the protein's structural integrity, leading to a lower melting temperature and a significantly shorter half-life at physiological temperatures.[3] this compound binds directly within this mutation-induced cleft, establishing key interactions that compensate for the destabilizing effect of the mutation.[4] This binding event slows the rate of thermal denaturation, effectively "rescuing" the mutant protein's conformation and paving the way for the potential restoration of its tumor-suppressive functions.[3]

Quantitative Analysis of this compound-Mediated Stabilization

The efficacy of this compound in stabilizing the p53-Y220C mutant has been quantified through various biophysical techniques. These assays measure the direct binding affinity and the resulting increase in the protein's thermal stability.

| Parameter | Value | Method | Notes |

| Dissociation Constant (Kd) | ~150 µM | Multiple Biophysical Methods | Average Kd from NMR, ITC, and analytical ultracentrifugation. |

| 167 ± 12 µM | NMR Spectroscopy | Measured at 20°C. | |

| 125 ± 10 µM | Isothermal Titration Calorimetry (ITC) | Confirmed a 1:1 binding stoichiometry.[3] | |

| Thermal Shift (ΔTm) | +1.11 ± 0.06 °C | Thermal Shift Assay | Measured with 250 µM of this compound.[5] |

| ~2 °C | Differential Scanning Calorimetry | Observed with 2.5 mM of this compound.[3] | |

| Protein Half-Life (t1/2) | 3.8 min | Kinetic Denaturation Assay | T-p53C-Y220C alone at 37°C.[3] |

| 15.7 min | Kinetic Denaturation Assay | T-p53C-Y220C with saturating this compound at 37°C.[3] |

Experimental Methodologies

A multi-faceted approach is required to fully characterize the interaction between a small molecule stabilizer and its protein target. Below are detailed protocols representative of the key experiments used to assess the thermal denaturation of p53-Y220C in the presence of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation: Dialyze purified p53-Y220C core domain and this compound into an identical buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) to minimize heats of dilution.[6]

-

Concentrations: Place the p53-Y220C protein in the ITC cell at a concentration of approximately 30 µM. Load the ITC syringe with this compound at a concentration 10-15 times higher than the protein (e.g., 300-450 µM).[7][8]

-

Titration: Perform a series of small, sequential injections (e.g., 2-3 µL) of the this compound solution into the protein-containing cell at a constant temperature (e.g., 25°C).

-

Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the Kd, n, and ΔH.

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

TSA is a high-throughput method to assess protein thermal stability. It monitors protein unfolding as a function of temperature, where the binding of a ligand typically increases the melting temperature (Tm).

Protocol:

-

Reaction Mixture: In a qPCR plate, prepare a reaction mixture containing the p53-Y220C protein (e.g., 1-2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound in a suitable buffer.

-

Temperature Ramp: Use a real-time PCR instrument to increase the temperature in a stepwise manner (e.g., from 25°C to 95°C at a rate of 0.5°C per minute).[2]

-

Fluorescence Monitoring: Measure the fluorescence intensity at each temperature step. As the protein unfolds, the dye binds, causing an increase in fluorescence.

-

Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in this curve, often determined by fitting to a Boltzmann equation, represents the Tm. The change in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization.

1H/15N-HSQC NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can confirm direct binding and map the interaction site on the protein. Chemical shift perturbations (CSPs) of specific amino acid residues upon ligand titration indicate their involvement in the binding interface.

Protocol:

-

Sample Preparation: Prepare a sample of uniformly 15N-labeled p53-Y220C (~70-150 µM) in an NMR buffer (e.g., 25 mM Tris, 50 mM NaCl, 5 mM DTT, 10% D2O, pH 7.0).[9]

-

Spectrum Acquisition: Record a baseline 1H-15N HSQC spectrum of the free protein.

-

Titration: Add increasing amounts of a concentrated stock solution of this compound to the protein sample and record an HSQC spectrum at each concentration point.

-

Data Analysis: Overlay the spectra and identify amide peaks that shift their position upon addition of this compound. The magnitude of the CSPs can be plotted against the ligand concentration and fit to a binding equation to estimate the Kd.

Visualizing the Experimental and Signaling Context

The following diagrams illustrate the logical workflow for evaluating small-molecule stabilizers and the downstream consequences of reactivating mutant p53.

Caption: Experimental workflow for the evaluation of p53-Y220C stabilizers.

Caption: Reactivation of the p53 signaling pathway by this compound.

Conclusion and Future Directions

This compound serves as a proof-of-concept for the targeted stabilization of a conformationally unstable p53 mutant. By binding to the Y220C-induced cavity, it significantly slows thermal denaturation, increases the protein's half-life, and provides a structural scaffold for restoring wild-type function. This approach of "rescuing" mutant p53 has profound implications for cancer therapy, moving beyond conventional cytotoxic strategies to a more targeted, function-restoring paradigm. While this compound itself has a modest binding affinity, it provides a critical starting point for the rational design and optimization of more potent second-generation compounds with improved pharmacokinetic properties, holding promise for the treatment of a wide range of cancers harboring the p53-Y220C mutation.[4]

References

- 1. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 9. NMR spectroscopy [bio-protocol.org]

The Stabilizing Effect of PhiKan 083 on Mutant p53 in Glioblastoma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of PhiKan 083, a carbazole derivative, on glioblastoma cells. The focus is on its role as a stabilizer of the mutant p53 protein, a critical target in cancer therapy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound is a small molecule that has been identified as a stabilizer of the p53-Y220C mutant protein.[1][2] The Y220C mutation is a common structural mutation in the p53 tumor suppressor protein, leading to its destabilization and inactivation.[1] this compound binds to a surface cavity of the p53-Y220C mutant, thereby stabilizing its conformation.[1][2] This stabilization is crucial for the potential restoration of its tumor-suppressive functions.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound's effect on glioblastoma cells.

| Parameter | Value | Cell Line | Notes | Reference |

| Binding Affinity (Kd) | 167 μM | - | Binding affinity of this compound to p53-Y220C mutant. | [1][2] |

| Cell Viability Reduction | ~70 ± 5% | Ln229 cell variants | Concentration of this compound used was 125 μM. | [2] |

| Enhanced Pro-apoptotic Activity | - | Ln229 cell variants (p53wt, p53Y220C, p53G245S, p53R282W) | This compound (100 μM) in combination with Doxorubicin (1 μM). | [1] |

Signaling Pathway

The primary signaling pathway influenced by this compound in glioblastoma cells harboring the p53-Y220C mutation is the p53 pathway. By stabilizing the mutant p53, this compound is hypothesized to restore its ability to regulate downstream target genes involved in cell cycle arrest and apoptosis.

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay

This protocol is based on a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess cell metabolic activity as an indicator of cell viability.

Objective: To determine the effect of this compound on the viability of glioblastoma cells.

Materials:

-

Ln229 glioblastoma cell line (and its engineered variants)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ln229 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., up to 125 μM) and a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay

This protocol describes a standard flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining to detect apoptosis.

Objective: To quantify the pro-apoptotic effect of this compound in combination with Doxorubicin on glioblastoma cells.

Materials:

-

Ln229 glioblastoma cell lines

-

This compound

-

Doxorubicin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat Ln229 cells with this compound (100 μM), Doxorubicin (1 μM), the combination of both, or a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound on glioblastoma cells.

Caption: A generalized experimental workflow for studying this compound's effects.

This technical guide provides a foundational understanding of this compound's interaction with glioblastoma cells. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in more complex preclinical models.

References

Whitepaper: The Role of PhiKan 083 in Cell Cycle Regulation

An In-depth Technical Guide on a Novel CDK4/6 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery.[1][2] The cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the G1 to S phase transition, making them attractive targets for therapeutic intervention.[1][3] This document provides a comprehensive technical overview of PhiKan 083, a novel, potent, and highly selective small molecule inhibitor of CDK4/6. We present preclinical data demonstrating its specificity, its impact on cell cycle progression, and its potent anti-proliferative effects in various cancer cell lines. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this promising therapeutic agent.

Introduction: Targeting the Cell Cycle in Oncology

The cell division cycle is a fundamental process orchestrated by a complex network of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[2][4] In many human cancers, genetic and epigenetic alterations lead to the hyperactivity of the CDK4/6-Cyclin D complex.[5] This hyperactivity results in the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, releasing the E2F transcription factor to promote the expression of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3][5]

Selective inhibition of CDK4/6 offers a therapeutic strategy to restore cell cycle control, leading to a G1 arrest and preventing cancer cell proliferation.[1][5] Several selective CDK4/6 inhibitors have demonstrated significant clinical efficacy, particularly in hormone receptor-positive (HR+) breast cancer.[6][7] this compound has been developed as a next-generation CDK4/6 inhibitor with a potentially improved selectivity and safety profile.

Mechanism of Action of this compound

This compound is an orally bioavailable, small molecule inhibitor that selectively targets the ATP-binding pocket of both CDK4 and CDK6. By binding to these kinases, this compound prevents the formation of the active CDK4/6-Cyclin D complex, thereby inhibiting the subsequent phosphorylation of the Rb protein.[5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of S-phase-promoting genes, leading to a durable G1 cell cycle arrest.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high potency and selectivity for CDK4 and CDK6.

| Kinase Target | This compound IC50 (nM) | Palbociclib IC50 (nM) |

| Cyclin D1/CDK4 | 5 | 11 |

| Cyclin D3/CDK6 | 8 | 16 |

| Cyclin E/CDK2 | >5,000 | >5,000 |

| Cyclin B/CDK1 | >10,000 | >10,000 |

Table 1: In vitro kinase inhibition profile of this compound compared to Palbociclib.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values highlight potent activity in Rb-proficient cell lines.

| Cell Line | Cancer Type | Rb Status | This compound GI50 (nM) |

| MCF-7 | Breast (ER+) | Proficient | 85 |

| T-47D | Breast (ER+) | Proficient | 110 |

| MDA-MB-231 | Breast (TNBC) | Deficient | >10,000 |

| Colo-205 | Colorectal | Proficient | 250 |

| HCT-116 | Colorectal | Proficient | 310 |

| A549 | Lung | Proficient | 420 |

Table 2: Anti-proliferative activity of this compound across various cancer cell lines.

Cell Cycle Analysis

Treatment of MCF-7 cells with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G1 phase, consistent with its mechanism of action.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |

| This compound (100 nM) | 78.5% | 12.3% | 9.2% |

| This compound (500 nM) | 85.1% | 6.5% | 8.4% |

Table 3: Cell cycle distribution in MCF-7 cells following treatment with this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against purified CDK enzymes.

-

Enzyme and Substrate Preparation: Recombinant human Cyclin D1/CDK4 and a biotinylated Rb C-terminal fragment substrate are diluted in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Compound Dilution: this compound is serially diluted in 100% DMSO and then further diluted in kinase buffer.

-

Kinase Reaction: 5 µL of the compound dilution is added to a 384-well plate. 20 µL of the enzyme/substrate mix is added, followed by 25 µL of ATP solution (10 µM final concentration) to initiate the reaction. The plate is incubated for 60 minutes at 30°C.

-

Detection: The reaction is stopped by adding EDTA. Phosphorylated substrate is detected using a LANCE® Ultra TR-FRET detection kit with a europium-labeled anti-phospho-Rb antibody.

-

Data Analysis: TR-FRET signals are measured, and the data is normalized to controls. IC50 values are calculated using a four-parameter logistic curve fit.

Cell Proliferation Assay (MTT)

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A 10-point, 3-fold serial dilution of this compound is prepared in culture medium and added to the cells. A vehicle control (0.1% DMSO) is included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

-

Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Absorbance values are converted to percentage of growth inhibition, and GI50 values are determined by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle phase distribution of cells treated with this compound.

-

Treatment: MCF-7 cells are seeded in 6-well plates and treated with vehicle or specified concentrations of this compound for 24 hours.

-

Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 300 µL of PBS, and 700 µL of ice-cold 100% ethanol is added dropwise while vortexing to fix the cells. Cells are stored at -20°C overnight.

-

Staining: Fixed cells are centrifuged, washed with PBS, and resuspended in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Cells are incubated in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Samples are analyzed on a flow cytometer, acquiring at least 20,000 events per sample.

-

Data Analysis: The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT™).

Summary and Future Directions

The preclinical data presented in this whitepaper characterize this compound as a potent and highly selective inhibitor of CDK4/6. Its ability to induce a robust G1 cell cycle arrest in Rb-proficient cancer cells translates to significant anti-proliferative activity in vitro. The provided methodologies offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies will focus on in vivo efficacy in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the exploration of rational combination therapies to overcome potential resistance mechanisms.[2][3]

References

- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. targetedonc.com [targetedonc.com]

- 5. onclive.com [onclive.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. outcomes4me.com [outcomes4me.com]

Methodological & Application

Application Notes: Using PhiKan 083 for Mutant p53 Stabilization in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle, initiating apoptosis, and maintaining genomic stability.[1][2] Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a destabilized, misfolded, and inactive p53 protein.[1][2] One such common mutation, Y220C, creates a surface cavity that thermodynamically destabilizes the protein by approximately 4 kcal/mol.[3]

PhiKan 083 is a carbazole derivative identified as a small molecule stabilizing agent for the p53-Y220C mutant.[4][5] It binds directly to this mutation-induced surface cavity, slowing the protein's thermal denaturation and rescuing its wild-type conformation.[3][5] This restoration of structure can potentially lead to the reactivation of p53's tumor-suppressive functions, making this compound a valuable research tool for studying cancer biology and a potential lead compound for therapeutic development.[1][5] These application notes provide a detailed protocol for the preparation and use of this compound in relevant cancer cell culture models.

Data Summary

Binding Affinity & Efficacy

The following table summarizes the binding affinity of this compound for its target and its cellular efficacy in reducing cell viability.

| Parameter | Value | Target/Cell Line | Notes |

| K d | 167 µM | p53-Y220C (Biochemical) | Dissociation constant measured biochemically.[1][4] |

| K d | 150 µM | p53-Y220C (Cell-based) | Relative binding affinity measured in Ln229 glioblastoma cells.[3][4] |

| Cell Viability | ~70% reduction | Engineered Ln229-p53-Y220C cells | Cells treated with 125 µM this compound for 48 hours.[4][6] |

Antiproliferative Activity (IC50)

The following table details the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines after a 72-hour incubation period, as determined by the CellTiter-Glo® assay.

| Cell Line | p53 Status | Cancer Type | IC50 Value |

| NUGC-3 | Y220C Mutant | Gastric Carcinoma | 14 µM |

| BxPC-3 | Y220C Mutant | Pancreatic Adenocarcinoma | 43 µM |

| NUGC-4 | Wild-Type | Gastric Carcinoma | 9 µM |

| WI-38 | Wild-Type | Normal Lung Fibroblast | 22 µM |

(Data sourced from AdooQ Bioscience product information[7])

Signaling Pathway and Mechanism

The diagram below illustrates the mechanism of this compound. The Y220C mutation in the p53 protein creates a druggable surface pocket, leading to protein unfolding and loss of function. This compound binds to this pocket, stabilizing the protein and allowing it to fold correctly, thereby restoring its ability to initiate downstream tumor suppression pathways like apoptosis.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

This protocol describes the proper handling and storage of this compound to ensure its stability and activity.

-

Reconstitution:

-

This compound is soluble up to 100 mM in DMSO and 50 mM in water. For cell culture use, reconstituting in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM) is recommended.

-

Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.

-

Under sterile conditions, add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to make a 10 mM stock from 1 mg of powder (M.Wt: 274.79 g/mol ), add 36.39 µL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

-

Storage:

Protocol 2: Cell Viability Assay using CellTiter-Glo®

This protocol outlines a method to determine the IC50 of this compound on adherent cancer cells (e.g., NUGC-3, which harbors the p53-Y220C mutation).

-

Cell Seeding:

-

Culture NUGC-3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

-

Trypsinize and count the cells. Seed 3,000-5,000 cells per well in a 96-well, opaque-walled plate suitable for luminescence assays.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the this compound stock solution in culture media. A typical concentration range would be from 0.1 µM to 200 µM. Include a DMSO-only vehicle control.

-

Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (as 100% viability).

-

Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Experimental Workflow Diagram

The following diagram provides a visual overview of the key steps involved in assessing the cellular activity of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

Application Notes and Protocols for PhiKan 083 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhiKan 083 is a cell-permeable carbazole derivative that has garnered significant interest in cancer research.[1] It acts as a molecular chaperone, specifically targeting the Y220C mutant of the tumor suppressor protein p53.[1][2][3] This mutation is found in a significant number of human cancers and leads to the misfolding and inactivation of p53.[2][3] this compound binds to a surface cavity created by the Y220C mutation, stabilizing the protein and restoring its wild-type conformation and tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis.[1][4] These application notes provide detailed protocols for the solubilization of this compound and its preparation for in vitro assays to facilitate research into its therapeutic potential.

Data Presentation: Solubility of this compound and its Hydrochloride Salt

The solubility of this compound can vary depending on the specific form of the compound (free base or hydrochloride salt) and the solvent. The following table summarizes the available solubility data for in vitro applications. It is crucial to use a freshly opened, anhydrous grade dimethyl sulfoxide (DMSO) for optimal dissolution, as DMSO is hygroscopic and the presence of water can significantly impact solubility.[1][5]

| Compound Form | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| This compound | DMSO | 100 | 419.59 | Requires sonication. Use of newly opened DMSO is recommended.[1] |

| This compound | Ethanol | 100 | 419.59 | Requires sonication.[1] |

| This compound Hydrochloride | DMSO | 62.5 | 227.45 | Requires sonication, warming, and heating to 60°C for complete dissolution.[5][6] |

| This compound Hydrochloride | Water | 2 | 7.28 | Requires sonication and warming.[5][6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in DMSO, which is a common starting concentration for in vitro studies.

Materials:

-

This compound (solid)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Calculate the required mass of this compound: The molecular weight of this compound is 238.33 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 0.010 mol/L * 0.001 L * 238.33 g/mol = 0.0023833 g = 2.38 mg

-

-

Weigh the this compound: Carefully weigh out 2.38 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound.

-

Dissolve the compound:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.[1] Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat unless specified for the compound form.

-

-

Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the 10 mM stock solution to prepare working concentrations for cell-based assays. The example provided is for a final concentration range of 1 µM to 100 µM.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Intermediate Dilutions: It is recommended to perform an intermediate dilution from the 10 mM stock to prevent pipetting very small volumes. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS (10 µL of 10 mM stock + 90 µL of medium).

-

Serial Dilutions: Perform serial dilutions from the 1 mM intermediate stock to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, you would dilute the 1 mM stock 1:10 in cell culture medium.

-

Vehicle Control: It is critical to include a vehicle control in your experiments. This should be the same concentration of DMSO as in your highest concentration of this compound. For example, if the final concentration of your highest dose of this compound is 100 µM, and this was prepared from a 10 mM stock, the final DMSO concentration will be 1%. Therefore, your vehicle control should be 1% DMSO in cell culture medium.

-

Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cells in culture. Ensure that the final volume in each well is consistent.

Protocol 3: Example Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cells expressing the p53-Y220C mutant.

Materials:

-

Cancer cell line expressing p53-Y220C (e.g., Ln229-p53-Y220C)[5]

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions and vehicle control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 48 hours, as used in some studies with this compound).[1][5]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for in vitro assays with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Targeting p53 Signaling Pathway in Cancer Therapy - Creative Diagnostics [creative-diagnostics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for PhiKan 083 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhiKan 083 is a carbazole derivative that acts as a stabilizing agent for the mutant p53 protein, specifically the Y220C variant.[1][2][3] The p53 tumor suppressor protein plays a critical role in regulating the cell cycle, apoptosis, and maintaining genomic stability.[2][4] Mutations in the p53 gene are common in various human cancers, often leading to a destabilized and inactive protein.[2][4] this compound binds to a surface cavity of the p53-Y220C mutant, restoring its proper conformation and function, thereby reactivating its tumor-suppressive activities.[1][3][5] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in cell viability assays to assess its anticancer potential.

Mechanism of Action

The Y220C mutation in the p53 protein creates a surface cavity that destabilizes the protein's structure, leading to its rapid denaturation and loss of function.[6] this compound acts as a molecular chaperone, binding with a dissociation constant (Kd) of approximately 167 μM to this cavity.[1][2] This binding event stabilizes the mutant p53 protein, slows its rate of thermal denaturation, and allows it to refold into a more native-like conformation.[5][6] The restored p53 protein can then resume its role as a transcription factor, activating downstream target genes that inhibit cell proliferation and induce apoptosis.

Caption: Signaling pathway of this compound in cancer cells with mutant p53.

Recommended Concentrations for Cell Viability Assays

The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. Based on available data, the following concentrations have been shown to be effective:

| Cell Line | p53 Status | Assay Type | Concentration | Incubation Time | Observed Effect |

| Ln229 Variants | Y220C, G245S, R282W, wt | Cell Viability | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability[1][7][8] |

| Ln229 Variants | Y220C, G245S, R282W, wt | Apoptosis Assay | 100 µM | Not Specified | Enhanced pro-apoptotic activity in combination with other agents[1][2][8] |

| BxPC-3 | Y220C | CellTiter-Glo | 43 µM (IC50) | 72 hours | Antiproliferative activity[1][9] |

| NUGC-3 | Y220C | CellTiter-Glo | 14 µM (IC50) | 72 hours | Antiproliferative activity[9] |

| NUGC-4 | Wild-type | CellTiter-Glo | 9 µM (IC50) | 72 hours | Antiproliferative activity[9] |

It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A starting range of 1 µM to 200 µM is suggested.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a general procedure for determining the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Materials

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Cancer cell line of interest (e.g., harboring the p53-Y220C mutation)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-